molecular formula C7H3BrCl2N2 B11857582 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine

3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine

Cat. No.: B11857582
M. Wt: 265.92 g/mol
InChI Key: KAXWMEWFSCLQNW-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives . Another approach involves the reaction of 3-bromo-5-methoxypyridine with 2,4,6-trimethylbenzenesulfonyl hydroxylamine in dichloroethane, followed by further functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoracetic acid, aryl boronic acids, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, Suzuki coupling reactions with aryl boronic acids yield aryl-substituted derivatives, while oxidation and reduction reactions produce various oxidized and reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer. The compound inhibits TRK activity by binding to the kinase domain, thereby blocking downstream signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

3-bromo-4,6-dichloropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H3BrCl2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H

InChI Key

KAXWMEWFSCLQNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2C=C1Cl)Br)Cl

Origin of Product

United States

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